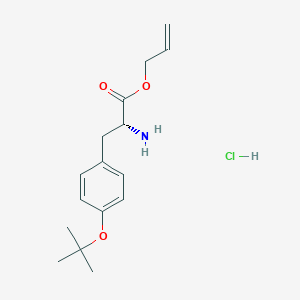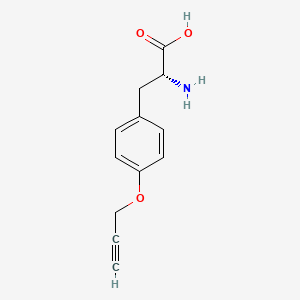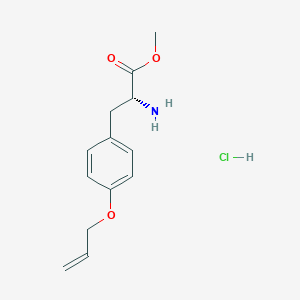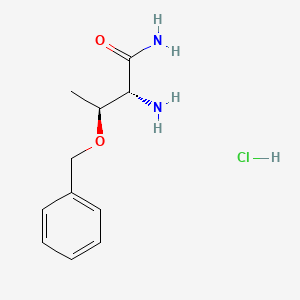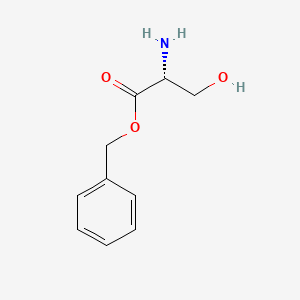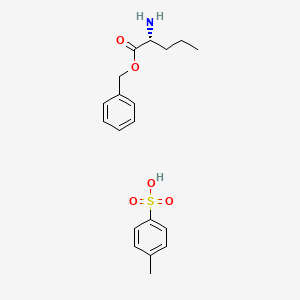
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid” is an amino acid derivative with a bromophenyl group attached. The “S” denotes the stereochemistry of the molecule, indicating it’s one of two possible enantiomers .
Molecular Structure Analysis
The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), a bromophenyl group (C6H4Br), and a methyl group (-CH3). The “S” configuration indicates the spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The amino and carboxylic acid groups could participate in acid-base reactions, and the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Practical Synthesis of Biphenyl Derivatives : A study by Qiu et al. (2009) discusses the synthesis of 2-fluoro-4-bromobiphenyl, a compound related to the bromophenyl group in your compound of interest. This synthesis is relevant for the production of non-steroidal anti-inflammatory materials, indicating the potential for synthesizing related compounds for pharmaceutical applications Qiu et al., 2009.
Caffeic Acid Derivatives : The work by Silva et al. (2014) reviews caffeic acid and its derivatives, underlining the broad spectrum of biological activities these compounds exhibit, which might hint at the functionalization possibilities for similar compounds like (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid in therapeutic applications Silva et al., 2014.
Biological Activities
Chlorogenic Acid Review : Naveed et al. (2018) explored the therapeutic roles of chlorogenic acid, a polyphenol with antioxidative and various protective effects. This study's insights into phenolic compounds' biological roles may parallel research interests for this compound in exploring antioxidative or protective biological activities Naveed et al., 2018.
Degradation and Biotoxicity of Pharmaceuticals : Research by Qutob et al. (2022) on the degradation of acetaminophen and its by-products via advanced oxidation processes highlights the environmental and toxicological considerations relevant to the pharmaceutical application of compounds, including those similar to this compound Qutob et al., 2022.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that boronic acid-based compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting changes include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their structure and function.
Pharmacokinetics
The compound’s molecular weight (24409 g/mol) and melting point (221-225 °C) are known . These properties can influence the compound’s bioavailability, as they affect its solubility, stability, and ability to cross biological membranes .
Result of Action
As a boronic acid-based compound, it likely participates in the formation of carbon-carbon bonds via sm cross-coupling reactions . This can result in the synthesis of complex organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid”. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZLKYRAINNIW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




